N-(4-bromo-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Overview
Description
N-(4-bromo-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothiazole ring fused with an imidazo[1,2-a]pyridine ring, with a carboxamide group attached. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
The primary target of N-(4-bromo-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This enzyme plays a crucial role in the survival and virulence of the bacteria, making it an attractive target for anti-tubercular compounds .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the enzyme, leading to a halt in the cell wall biosynthesis of Mycobacterium tuberculosis . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of DprE1 affects the arabinogalactan biosynthesis pathway, a critical component of the mycobacterial cell wall . This disruption leads to downstream effects such as impaired cell wall formation and ultimately, bacterial death .
Pharmacokinetics
The compound’s potency againstM. tuberculosis suggests that it may have favorable bioavailability
Result of Action
The result of the compound’s action is the inhibition of cell wall biosynthesis in M. tuberculosis, leading to bacterial death . This makes this compound a potential candidate for the development of new anti-tubercular drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step reactions. One common method involves the initial formation of the benzothiazole ring through the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone . This intermediate is then reacted with a brominating agent to introduce the bromo substituent at the 4-position . The imidazo[1,2-a]pyridine ring is synthesized separately and then coupled with the benzothiazole intermediate under suitable conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group allows for nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
N-(4-bromo-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
- N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
- N-(4-iodo-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Uniqueness
N-(4-bromo-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is unique due to the presence of the bromo substituent, which can significantly influence its chemical reactivity and biological activity. The bromo group can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities .
Properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4OS/c1-9-14(21-8-3-2-7-12(21)18-9)15(22)20-16-19-13-10(17)5-4-6-11(13)23-16/h2-8H,1H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECYGZKQCAOVLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3=NC4=C(S3)C=CC=C4Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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